molecular formula C23H23FN4O2 B2507168 N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251703-42-0

N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Katalognummer B2507168
CAS-Nummer: 1251703-42-0
Molekulargewicht: 406.461
InChI-Schlüssel: IVLNDJWDSZMHRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide" is a derivative within the class of piperidine-4-yl-aminopyrimidines, which have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. These compounds have shown broad potency against resistant mutant viruses of HIV-1, indicating their potential in overcoming resistance issues with current NNRTIs .

Synthesis Analysis

The synthesis of related piperidine-4-yl-aminopyrimidine derivatives involves the preparation of N-phenyl piperidine analogs, with the 3-carboxamides series being particularly active against HIV-1. The synthesis process includes various steps such as cyclization, treatment with different reagents, and the use of catalysts like Pd(PPh3)2Cl2 for specific reactions . The chemical structures of these synthesized compounds are typically confirmed using techniques such as LC-MS, 1H NMR, IR, and mass spectra, along with elemental analysis .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperidine ring, which is a common scaffold for many pharmacologically active molecules. The piperidine ring is attached to a pyrimidine moiety, and various substitutions on the phenyl ring influence the activity of the compounds. Crystallographic evidence has been used to understand the binding motif of these molecules, which is crucial for their activity as NNRTIs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions for the desired transformations. For instance, the synthesis of related compounds involves cyclization reactions, the use of isoamylnitrite and diiodomethane, and subsequent reactions with piperazine and boronic acids in the presence of palladium catalysts . These reactions are carefully designed to achieve the specific substitution patterns required for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the fluorine atom, for example, can affect the lipophilicity and metabolic stability of the molecules. The antimicrobial studies of related compounds have shown that some derivatives exhibit better inhibitory activity than standard drugs, indicating that the physical and chemical properties of these molecules are conducive to their function as antimicrobial agents . The inotropic evaluation of similar compounds has also demonstrated positive activity, suggesting that the physical and chemical properties of these molecules contribute to their efficacy in increasing stroke volume in isolated rabbit-heart preparations .

Wissenschaftliche Forschungsanwendungen

Inotropic Evaluation

A study by Liu et al. (2009) synthesized and evaluated a series of piperidine-4-carboxamides, including compounds structurally similar to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, for their positive inotropic activity. This was assessed in isolated rabbit-heart preparations, showing some derivatives with favorable activity compared to the standard drug, milrinone.

HIV Integrase Inhibition

In the realm of HIV research, a study by Pace et al. (2007) explored N-benzyl-dihydroxypyrimidine-4-carboxamides, closely related to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, as HIV-integrase inhibitors. These compounds exhibited potent inhibition of the HIV-integrase-catalyzed strand transfer process.

Antipsychotic Potential

A study by Raviña et al. (2000) synthesized a series of butyrophenones with a structural component similar to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. These compounds were evaluated as antipsychotic agents, showing affinity for dopamine and serotonin receptors, suggesting potential effectiveness as neuroleptic drugs.

Antituberculosis Activity

In a study focused on combating tuberculosis, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues. Among these, a compound structurally similar to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide showed promising activity against Mycobacterium tuberculosis.

Metabolism and Disposition Studies

A study by Monteagudo et al. (2007) utilized 19F-NMR spectroscopy in the drug discovery process, involving compounds related to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. This approach provided insights into the metabolic fate and excretion balance of these compounds in animal models.

NR2B NMDA Receptor Antagonism

In the context of neurology, Labas et al. (2009) focused on the synthesis of a NR2B selective NMDA receptor antagonist with a structure akin to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide for in vivo imaging using positron emission tomography.

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-19-8-6-17(7-9-19)15-25-23(29)18-10-12-28(13-11-18)21-14-22(27-16-26-21)30-20-4-2-1-3-5-20/h1-9,14,16,18H,10-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLNDJWDSZMHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.